5-Chloro-6-nitro-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a chemical compound with the molecular formula C8H6ClNO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 6-position of the benzofuran ring.
Mechanism of Action
Target of Action
5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to a wide range of biological activities . The halogen, nitro, and hydroxyl groups on the benzofuran nucleus may contribute to its potent biological activity .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on various types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzofuran derivative .
Cellular Effects
Benzofuran derivatives have been found to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-AD, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives are known to have a wide range of effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzofuran derivatives have been found to have various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzofuran derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
Benzofuran derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitro-1,3-dihydro-2-benzofuran typically involves the nitration of 5-chloro-1,3-dihydro-2-benzofuran. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The nitration process introduces the nitro group at the 6-position of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitro-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-6-nitro-1,3-dihydro-2-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Corresponding oxides of the compound.
Scientific Research Applications
5-Chloro-6-nitro-1,3-dihydro-2-benzofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,3-dihydro-2-benzofuran
- 6-Nitro-1,3-dihydro-2-benzofuran
- 5-Bromo-6-nitro-1,3-dihydro-2-benzofuran
Uniqueness
5-Chloro-6-nitro-1,3-dihydro-2-benzofuran is unique due to the presence of both chlorine and nitro groups on the benzofuran ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-nitro-1,3-dihydro-2-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-7-1-5-3-13-4-6(5)2-8(7)10(11)12/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSOYMGILOBUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.